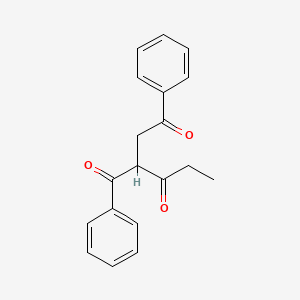

1,4-Hexanedione, 3-benzoyl-1-phenyl-

Description

BenchChem offers high-quality 1,4-Hexanedione, 3-benzoyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Hexanedione, 3-benzoyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

583029-18-9 |

|---|---|

Molecular Formula |

C19H18O3 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-benzoyl-1-phenylhexane-1,4-dione |

InChI |

InChI=1S/C19H18O3/c1-2-17(20)16(19(22)15-11-7-4-8-12-15)13-18(21)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |

InChI Key |

LPXDKUZSWWAQEA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

An Overview of Substituted 1,4 Diketones in Contemporary Organic Chemistry Research

Substituted 1,4-diketones are highly versatile intermediates in organic synthesis, primarily due to the reactivity of their two carbonyl groups. This functionality allows for a wide array of chemical transformations, making them valuable building blocks for the construction of more complex molecules.

One of the most prominent applications of 1,4-diketones is in the synthesis of various heterocyclic compounds. Through condensation reactions with appropriate reagents, the 1,4-dicarbonyl moiety can be readily cyclized to form five-membered heterocycles such as furans, pyrroles, and thiophenes. This transformation, famously known as the Paal-Knorr synthesis, is a powerful tool for chemists. acs.orgnih.gov The ability to introduce a wide range of substituents onto the diketone backbone allows for the creation of a diverse library of heterocyclic compounds with tailored electronic and steric properties.

Modern synthetic methods for accessing 1,4-diketones are continually being developed, highlighting their importance in the field. The Stetter reaction, for instance, provides a powerful method for the formation of 1,4-dicarbonyl compounds through the umpolung (polarity reversal) of aldehydes, which then act as nucleophiles in a conjugate addition to α,β-unsaturated ketones. nih.govnih.gov Other innovative approaches include visible-light-induced radical coupling reactions and transition-metal-catalyzed cross-coupling reactions, which offer mild and efficient routes to these valuable synthons. organic-chemistry.org

The Importance of Benzoyl and Phenyl Substituted Diketone Moieties in Advanced Synthetic Strategies and Molecular Design

Electrochemical Approaches to 1,4-Dicarbonyl Compounds

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. In the context of 1,4-dicarbonyl compound synthesis, electrochemical approaches offer unique pathways for carbon-carbon bond formation.

Electrochemical Radical Reactions of Enol Acetates with 1,3-Diketones

A notable electrochemical method for the synthesis of 1,4-diketones involves the radical reaction of enol acetates with 1,3-diketones. This approach provides a direct and efficient route to constructing the 1,4-dicarbonyl framework under catalyst- and oxidant-free conditions. The reaction proceeds by the electrochemical oxidation of a 1,3-dicarbonyl compound to generate a carbon-centered radical, which then adds to the double bond of an enol acetate (B1210297). Subsequent electrochemical oxidation and hydrolysis yield the desired 1,4-diketone.

This methodology has been shown to be applicable to a variety of substrates, affording a range of substituted 1,4-diketones in good yields. The reaction conditions are typically mild, involving an undivided cell with graphite (B72142) electrodes and a suitable electrolyte solution.

Mechanistic Considerations and Scope of Electrochemical C-C Bond Formation for Substituted 1,4-Diketones

The mechanism of the electrochemical C-C bond formation between enol acetates and 1,3-diketones is believed to proceed through a radical pathway. The key steps are proposed to be:

Anodic Oxidation of the 1,3-Diketone: The 1,3-diketone undergoes a one-electron oxidation at the anode to form a radical cation, which then deprotonates to give a carbon-centered radical.

Radical Addition: The generated radical adds to the electron-rich double bond of the enol acetate, forming a new C-C bond and a new radical intermediate.

Further Oxidation and Hydrolysis: The resulting radical is further oxidized at the anode to a carbocation, which is then trapped by water. Subsequent hydrolysis of the acetate group and tautomerization yields the final 1,4-diketone product.

The scope of this reaction is broad, accommodating a variety of substituents on both the enol acetate and the 1,3-diketone. This versatility allows for the synthesis of a diverse library of 1,4-diketones, which are valuable precursors for heterocyclic compounds like pyrroles and furans.

Phosphine-Catalyzed Reactions for the Formation of Substituted Diketones

Phosphine (B1218219) catalysis has become a cornerstone of modern organic synthesis, enabling a wide array of transformations through the unique reactivity of phosphine-generated zwitterionic intermediates. While direct phosphine-catalyzed reactions of activated acetylenes with simple enol systems for the synthesis of 1,4-diketones are not extensively documented, the principles of phosphine catalysis can be applied to understand potential pathways.

Reactions of Activated Acetylenes with Enol Systems

Phosphines are known to act as nucleophilic catalysts that can add to electron-deficient alkynes (activated acetylenes) to form a vinylphosphonium zwitterion. This intermediate can then react with a suitable nucleophile. In the context of forming a 1,4-diketone, an enol or enolate could serve as the nucleophile. The reaction would likely proceed through the following general steps:

Nucleophilic Attack by Phosphine: The phosphine adds to the activated acetylene, generating a zwitterionic intermediate.

Proton Transfer/Tautomerization: The enol tautomerizes to its more nucleophilic enolate form, or a proton transfer occurs to generate a more reactive intermediate.

Nucleophilic Attack by Enolate: The enolate attacks the electrophilic center of the phosphine-acetylene adduct.

Catalyst Regeneration: Subsequent protonation and elimination of the phosphine catalyst would yield the 1,4-dicarbonyl compound.

The success of such a reaction would be highly dependent on the relative reactivities of the starting materials and the stability of the intermediates.

Investigation of Reaction Intermediates and Subsequent Cyclization Pathways

The investigation of reaction intermediates in phosphine-catalyzed reactions is crucial for understanding the reaction mechanism and predicting product outcomes. In the proposed reaction of activated acetylenes with enol systems, the key intermediates would be the phosphonium (B103445) zwitterions. The structure and reactivity of these intermediates would dictate the course of the reaction.

It is also important to consider potential subsequent cyclization pathways. 1,4-Diketones are well-known precursors to five-membered heterocycles such as furans and pyrroles through Paal-Knorr synthesis. Therefore, under the reaction conditions, or with subsequent acid or base treatment, the initially formed 1,4-diketone could cyclize.

Enzyme-Catalyzed Condensation Reactions

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While the direct enzyme-catalyzed synthesis of 1,4-Hexanedione, 3-benzoyl-1-phenyl- is not specifically reported, the broader application of enzymes in C-C bond formation suggests potential routes.

Thiamine pyrophosphate (ThDP)-dependent enzymes, for instance, are known to catalyze the formation of α-hydroxy ketones through acyloin-type condensation reactions. researchgate.net Some of these enzymes exhibit a broad substrate tolerance, which could potentially be exploited for the synthesis of 1,4-dicarbonyl compounds. nih.gov The Stetter reaction, a classic method for 1,4-dicarbonyl synthesis, has also been shown to be catalyzed by ThDP-dependent enzymes. nih.gov This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, a transformation that could be adapted for the synthesis of various 1,4-diketones. nih.gov

Lipases, another class of versatile enzymes, have also been shown to catalyze C-C bond forming reactions, although their primary function is ester hydrolysis and synthesis. lookchem.com Their promiscuous catalytic activity could potentially be harnessed for condensation reactions leading to 1,4-diketones under specific conditions.

The development of enzyme-catalyzed methods for the synthesis of complex molecules like 1,4-Hexanedione, 3-benzoyl-1-phenyl- remains an active area of research, with the potential to provide highly efficient and stereoselective synthetic routes.

Biocatalytic Synthesis of Alpha-Hydroxy-1,3-Diketones from 1,2-Diketones

The synthesis of α-hydroxy ketones serves as a crucial step in producing valuable chiral building blocks for the pharmaceutical and fine chemical industries. nih.gov Biocatalytic approaches are particularly advantageous due to their high selectivity and operation under mild conditions. nih.gov Enzymes, used either in isolated form or within whole-cell systems, can effectively catalyze the conversion of 1,2-diketones (also known as vicinal diketones) into α-hydroxy ketones. nih.govnih.gov

Several classes of enzymes are employed for this transformation. Aldo-keto reductases (AKRs), for instance, have been studied for their ability to produce α-hydroxy ketones and diols from vicinal diketones. nih.gov These reactions are typically carried out with the pure enzyme and an NADPH-regenerating system, such as one consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase. nih.gov Another approach involves the use of butanediol (B1596017) dehydrogenases, such as the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH), which catalyzes the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org This enzyme is effective for various aliphatic diketones and even accepts alkyl phenyl dicarbonyls as substrates. rsc.org

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes also play a role. For example, acetylacetoin synthase (AAS) can catalyze the homo- and cross-coupling reactions of α-diketones to produce α-alkyl-α-hydroxy-β-diketones. researchgate.net These biocatalytic strategies represent a powerful alternative to traditional chemical methods, often providing access to enantiomerically enriched products that are difficult to obtain otherwise. nih.govacs.org

Stereoselective Aspects in Enzyme-Mediated Diketone Synthesis

A primary advantage of biocatalysis is the high degree of stereocontrol achievable. In the synthesis of α-hydroxy ketones from 1,2-diketones, the choice of enzyme is critical for determining the stereochemical outcome of the product. nih.gov The regioselectivity and stereoselectivity of the reduction are key factors. nih.gov

Aldo-keto reductases (AKRs) can be categorized into groups based on their stereopreference. One group of AKRs shows a preference for reducing the proximal keto group, which results in the S-enantiomer of the corresponding α-hydroxy ketone. nih.gov A different group of AKRs favors the reduction of the distal keto group, leading to the R-enantiomer. nih.gov This selectivity allows for the targeted synthesis of a specific enantiomer by selecting the appropriate enzyme.

Similarly, enzymes like acetylacetoin synthase (AAS) can produce α-alkyl-α-hydroxy-β-diketones with moderate to good enantiomeric excess (ee), typically ranging from 67-90%. researchgate.net These products can then be subjected to a second enzymatic reduction, for example using acetylacetoin reductase (AAR), to yield α,β-dihydroxyketones with excellent enantioselectivity (ee >95%). researchgate.net The use of commercial alcohol dehydrogenases (ADHs) has also been explored for the reduction of various diketones, affording chiral diols with high stereoselectivity. mdpi.com The ability to control the formation of multiple stereocenters through enzymatic cascades is a significant finding in the green production of high-value chiral compounds. nih.gov

| Enzyme Class | Substrate Type | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Aldo-Keto Reductases (AKRs) - Group 1 | Vicinal Diketones | α-Hydroxy Ketones | S-enantiomer (reduction of proximal keto group) | nih.gov |

| Aldo-Keto Reductases (AKRs) - Group 2 | Vicinal Diketones | α-Hydroxy Ketones | R-enantiomer (reduction of distal keto group) | nih.gov |

| Acetylacetoin Synthase (AAS) | α-Diketones | α-Alkyl-α-hydroxy-β-diketones | 67-90% ee | researchgate.net |

| Acetylacetoin Reductase (AAR) | α-Alkyl-α-hydroxy-β-diketones | α,β-Dihydroxyketones | >95% ee | researchgate.net |

| Alcohol Dehydrogenases (ADHs) | 1,4-Diaryl-1,4-diketones | Chiral 1,4-Diaryl-1,4-diols | High stereoselectivity | mdpi.com |

Acylation and Alkylation Strategies for Beta-Diketones

The modification of β-diketone (1,3-diketone) scaffolds through acylation and alkylation is a fundamental strategy in organic synthesis for creating more complex molecular architectures.

Boron Trifluoride Catalyzed Acetylation Procedures for the Preparation of Beta-Diketones

Boron trifluoride (BF₃) is an effective Lewis acid catalyst for the C-acylation of ketones and their derivatives to produce β-diketones. acs.org One established method involves the acetylation of ketone enol acetates with acetic anhydride (B1165640) in the presence of boron trifluoride. acs.org This reaction proceeds through the formation of a coordination complex between BF₃ and the acetylating agent, which enhances its electrophilicity.

The synthesis of 3-substituted-2,4-pentanedionates of boron difluoride can be achieved by the acylation of ketones with acetic anhydride using boron trifluoride as a condensing agent. Another related approach involves the activation of esters, such as ethyl 3-arylpropanoates, with BF₃·Et₂O. researchgate.net The resulting boron complexes can then react with organolithium reagents to yield the corresponding 1,3-diketones, which are initially formed as complexes with BF₂. researchgate.net These methods provide a reliable route to unsymmetrical β-diketones.

Alkylation of Beta-Diketone Enolates with Electrophiles

The alkylation of β-diketones is facilitated by the pronounced acidity of the methylene (B1212753) protons situated between the two carbonyl groups. Deprotonation with a suitable base readily generates a resonance-stabilized enolate anion. jove.com This nucleophilic enolate can then react with an electrophile, typically an alkyl halide, in a substitution reaction to form a new carbon-carbon bond at the α-position. 182.160.97fiveable.me

The reaction is a two-step process: enolate formation followed by nucleophilic attack on the electrophile. 182.160.97 This process generally follows an Sₙ2 pathway, making primary alkyl, benzyl, and allylic halides the most suitable electrophiles. jove.com With secondary or tertiary alkyl halides, elimination reactions often become a competing and dominant pathway. jove.com

A critical aspect of enolate alkylation is controlling the regioselectivity between C-alkylation and O-alkylation. For β-diketones, C-alkylation is heavily favored due to the formation of a more stable product where the strong carbon-oxygen double bond is retained. jove.com The choice of base, solvent, and electrophile can influence the reaction's outcome. fiveable.me For achieving high stereoselectivity in these alkylations, chiral auxiliaries are often employed, which direct the approach of the electrophile to one face of the enolate, enabling asymmetric C-C bond formation. uwo.ca

| Factor | Consideration | Typical Outcome/Preference | Reference |

|---|---|---|---|

| Base Selection | Strength of the base determines the extent of enolate formation. | Strong, non-nucleophilic bases like LDA or NaH are often used for quantitative enolate formation. | jove.com |

| Electrophile | Structure of the alkylating agent. | Primary alkyl, benzyl, and allylic halides are preferred for Sₙ2 reaction. Secondary/tertiary halides lead to elimination. | jove.comuwo.ca |

| Regioselectivity | Competition between C-attack and O-attack by the ambident enolate. | C-alkylation is strongly favored, leading to a more stable carbonyl product. | jove.com |

| Stereoselectivity | Control of stereochemistry at the newly formed chiral center. | Can be achieved using chiral auxiliaries attached to the β-diketone precursor. | uwo.ca |

N-Heterocyclic Carbene (NHC)-Catalyzed Conjugate Additions Utilizing Alpha-Diketones (e.g., Stetter Reaction)

The Stetter reaction is a powerful organocatalytic method for the synthesis of 1,4-dicarbonyl compounds, which are the core structure of the title compound. acs.orgresearchgate.net This reaction involves the conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, catalyzed by an N-heterocyclic carbene (NHC). rsc.org

The catalytic cycle begins with the reaction of the NHC catalyst with an aldehyde, which generates a nucleophilic acyl anion equivalent known as the Breslow intermediate. researchgate.netnih.gov This key step represents an inversion of the normal electrophilic reactivity of the aldehyde carbonyl carbon, a concept known as "umpolung". researchgate.netnih.gov The Breslow intermediate then undergoes a 1,4-addition (conjugate addition) to the Michael acceptor. rsc.org A subsequent proton transfer and elimination of the NHC catalyst yields the final 1,4-dicarbonyl product and regenerates the catalyst for the next cycle. researchgate.net

This methodology is highly valuable for its ability to form C-C bonds under relatively mild conditions. acs.org Various NHC catalysts, often derived from thiazolium or triazolium salts, have been developed to improve the efficiency and scope of the Stetter reaction. acs.orgresearchgate.net The reaction is applicable to a wide range of aldehydes and Michael acceptors, providing a direct and versatile route to complex 1,4-diketones, keto-esters, and other 1,4-dicarbonyl derivatives. acs.org

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Deprotonation of an azolium salt precatalyst with a base to generate the active N-heterocyclic carbene (NHC). | N-Heterocyclic Carbene (NHC) | acs.org |

| 2 | Nucleophilic attack of the NHC on an aldehyde. | Tetrahedral Intermediate | nih.gov |

| 3 | Proton transfer to form the key Breslow intermediate (an acyl anion equivalent). | Breslow Intermediate | researchgate.netrsc.org |

| 4 | Conjugate (1,4-) addition of the Breslow intermediate to a Michael acceptor (e.g., α,β-unsaturated ketone). | Enolate Intermediate | researchgate.net |

| 5 | Proton transfer and elimination of the NHC catalyst. | 1,4-Dicarbonyl Product | researchgate.net |

Structural Elucidation and Conformational Analysis of 1,4 Hexanedione, 3 Benzoyl 1 Phenyl and Its Analogs

Keto-Enol Tautomerism and Equilibrium Dynamics

Like other β-dicarbonyl compounds, 1,4-Hexanedione, 3-benzoyl-1-phenyl- is subject to keto-enol tautomerism, an equilibrium between a diketo form and one or more enol forms. libretexts.orglibretexts.org In the case of this asymmetric triketone, the equilibrium is complex, involving multiple potential enolic structures. The enol forms are stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond, a feature that significantly influences the position of the tautomeric equilibrium. youtube.com

Environmental and Substituent Effects on Tautomeric Balance in Beta-Diketones

The equilibrium between keto and enol tautomers in β-diketones is highly sensitive to both environmental factors and the nature of the substituents attached to the dicarbonyl framework. researchgate.net The solvent plays a crucial role; non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that cannot compete for hydrogen bonding. masterorganicchemistry.com Conversely, polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl oxygens. researchgate.netmdpi.com

Substituents exert profound electronic and steric effects on the tautomeric balance. rsc.org Electron-withdrawing groups (EWGs), such as the trifluoromethyl group, generally increase the percentage of the enol form. acs.org This is attributed to the inductive destabilization of the electron-rich keto tautomer and an increase in the acidity of the enolic proton, which can strengthen the intramolecular hydrogen bond. acs.org Conversely, electron-donating groups can have the opposite effect. The steric bulk of substituents also plays a critical role; large groups can shift the equilibrium toward the diketo form to relieve steric strain. rsc.org In 1,4-Hexanedione, 3-benzoyl-1-phenyl-, the presence of two phenyl groups significantly influences the electronic properties and delocalization within the potential enol rings, generally favoring enolization. libretexts.org

| Factor | Condition | Effect on Equilibrium | Predominant Tautomer |

|---|---|---|---|

| Solvent | Non-polar (e.g., CCl₄) | Favors intramolecular H-bonding | Enol |

| Polar Protic (e.g., H₂O) | Favors intermolecular H-bonding | Keto | |

| Substituent Electronic Effect | Electron-Withdrawing (e.g., -CF₃) | Increases acidity of α-H and enolic OH | Enol |

| Electron-Donating (e.g., -CH₃) | Destabilizes enol double bond | Keto | |

| Substituent Steric Effect | Bulky Groups (e.g., t-butyl) | Increases steric strain in planar enol ring | Keto |

Nature and Strength of Intramolecular Hydrogen Bonding (IHB) in Chelated Enol Forms

The enol tautomers of β-diketones are significantly stabilized by a strong intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the adjacent carbonyl oxygen. encyclopedia.pub This interaction forms a planar, six-membered pseudo-aromatic ring. researchgate.netresearchgate.net This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the bond is enhanced by π-electron delocalization within the chelate ring. rsc.org This delocalization leads to a shortening of the O···O distance and a strengthening of the hydrogen bond. mdpi.com

The strength of the IHB is a key factor in the stability of the enol form. masterorganicchemistry.com In asymmetric β-diketones like 1-phenyl-1,3-butanedione (benzoylacetone), an analog of the core structure in the title compound, NMR studies have shown that the enolic proton is located closer to the oxygen atom adjacent to the phenyl group. nih.gov This indicates that the phenyl group's electronic influence makes the adjacent carbonyl oxygen a stronger hydrogen bond acceptor. The energy of these hydrogen bonds can be substantial, often estimated to be in the range of 10-17 kcal/mol. researchgate.net The formation of this stable chelated ring is a primary driving force for enolization in many β-dicarbonyl systems. libretexts.orgyoutube.com

Investigation of Interconversion Barriers and Dynamics Between Tautomeric Forms

The dynamics of tautomerism in β-diketones involve two distinct processes: the interconversion between the keto and enol forms, and the interconversion between two possible enol forms in asymmetric diketones. nih.gov

Keto-Enol Interconversion: The transformation between the keto and enol tautomers involves the breaking of a C-H bond and a C-O π bond, and the formation of an O-H bond and a C-C π bond. masterorganicchemistry.com This process has a significant energy barrier, making the interconversion slow on the NMR timescale. nih.govmdpi.com Consequently, in solution, separate signals for both the keto and enol forms can often be observed and quantified. mdpi.comnih.gov

Enol-Enol Interconversion: In asymmetric β-diketones, the proton in the intramolecular hydrogen bond can transfer from one oxygen atom to the other, converting one enol form into another. encyclopedia.pub This proton transfer occurs within the pre-existing hydrogen bond and has a very low energy barrier. encyclopedia.pubmdpi.com As a result, this interconversion is extremely rapid, and on the NMR timescale, only a single, time-averaged spectrum is observed for the enol species. mdpi.comnih.gov The system can be classified as having a "low barrier hydrogen bond" (LBHB). mdpi.com

Molecular Conformation and Geometry Determination

The precise three-dimensional structure of β-diketones is crucial for understanding their reactivity and physical properties. X-ray diffraction provides definitive experimental data on solid-state structures, while computational methods offer valuable complementary insights. rsc.org

Structural Confirmation via X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the molecular geometry of compounds in the solid state. While a specific crystal structure for 1,4-Hexanedione, 3-benzoyl-1-phenyl- is not available in the reviewed literature, extensive studies on simpler analogs, such as benzoylacetone (B1666692) (1-phenyl-1,3-butanedione), provide a clear picture of the structural features of the chelated enol ring. researchgate.netresearchgate.net

X-ray and neutron diffraction studies of benzoylacetone confirm that it exists exclusively in the cis-enol form in the crystal. researchgate.netresearchgate.net These studies reveal a planar six-membered ring stabilized by a strong IHB. The C-O and C-C bond lengths within the enol ring are intermediate between typical single and double bonds, confirming the presence of significant electron delocalization. researchgate.net Neutron diffraction studies are particularly valuable as they can precisely locate the position of the enol hydrogen atom, showing it to be situated in a single-minimum potential well between the two oxygen atoms, a hallmark of a strong, quasi-symmetric hydrogen bond. researchgate.netresearchgate.net

| Bond | X-ray Diffraction (8 K) | Neutron Diffraction (20 K) | Typical Bond Length |

|---|---|---|---|

| C-O (avg. enol ring) | 1.288 Å | 1.289 Å | C=O (~1.23 Å), C-O (~1.43 Å) |

| C-C (avg. enol ring) | 1.401 Å | 1.402 Å | C=C (~1.34 Å), C-C (~1.54 Å) |

| O···O distance | 2.498 Å | 2.495 Å | - |

Comparative Analysis of Experimental and Theoretically Predicted Geometries

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data. researchgate.net These methods allow for the calculation of molecular geometries, energies of different tautomers and conformers, and vibrational frequencies. mdpi.commdpi.com

For β-diketones, DFT calculations have been shown to accurately reproduce the geometric parameters obtained from X-ray diffraction. rsc.org Comparisons between experimental and theoretical data for compounds like benzoylacetone show excellent agreement for bond lengths and angles, typically within a few percent. researchgate.netmdpi.com Theoretical models also corroborate the planarity of the enol ring and the delocalized nature of the π-system. Furthermore, computational methods can be used to estimate the energy difference between tautomers and the energy barriers for their interconversion, providing dynamic information that is difficult to obtain experimentally. researchgate.net This synergy between experimental and theoretical approaches provides a comprehensive understanding of the structural and energetic landscape of these molecules.

Computational and Theoretical Investigations of 1,4 Hexanedione, 3 Benzoyl 1 Phenyl Systems

Density Functional Theory (DFT) Studies on Molecular Structure, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Relative Energy Calculations of Tautomers and Conformers

1,4-Hexanedione, 3-benzoyl-1-phenyl- can exist in several tautomeric forms, primarily the diketo form and various enol forms. The diketo form possesses two carbonyl groups, while the enol forms are characterized by the presence of at least one hydroxyl group and a carbon-carbon double bond. Intramolecular hydrogen bonding can play a significant role in stabilizing the enol tautomers.

A computational study would begin with the geometry optimization of all plausible tautomers and their respective conformers. This process involves finding the minimum energy structure for each isomer on the potential energy surface. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a suitable basis set like 6-31+G(d). orientjchem.org The relative energies of these optimized structures would then be calculated to determine the most stable tautomer and conformer in the gas phase and in different solvents. For a related compound, 3-phenyl-2,4-pentanedione, DFT calculations have shown that the keto form is more stable in both the gas phase and various solvents. orientjchem.orgresearchgate.net Similar calculations for 1,4-Hexanedione, 3-benzoyl-1-phenyl- would elucidate its preferred tautomeric and conformational state.

Prediction and Validation of NMR, IR, and UV-Vis Spectroscopic Parameters

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govresearchgate.net Theoretical NMR data for the various tautomers and conformers of 1,4-Hexanedione, 3-benzoyl-1-phenyl- would aid in the interpretation of experimental spectra and the identification of the dominant species in solution.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical IR spectrum. These calculations can help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. For instance, the characteristic C=O and O-H stretching frequencies would differ significantly between the diketo and enol forms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net These calculations provide insights into the electronic transitions occurring within the molecule.

Quantum Chemical Analyses of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is a key factor in the structure and reactivity of many organic molecules, particularly those capable of forming chelated rings, such as the enol tautomers of 1,4-Hexanedione, 3-benzoyl-1-phenyl-.

Atoms in Molecules (AIM) Theory for Characterization of Hydrogen Bonds

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. nih.gov The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a key indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative measures of the strength and nature of the hydrogen bond.

Conformational Analysis and Elucidation of Potential Energy Surfaces

The flexibility of the hexanedione backbone and the presence of two phenyl rings suggest that 1,4-Hexanedione, 3-benzoyl-1-phenyl- has a complex conformational landscape. A detailed conformational analysis is crucial for understanding its chemical behavior.

This involves systematically exploring the potential energy surface (PES) by rotating the single bonds within the molecule. Relaxed potential energy surface scans, where the geometry is optimized at each incremental step of a chosen dihedral angle, can be performed to identify energy minima (stable conformers) and transition states (energy barriers to rotation). researchgate.net This analysis provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers. The results of such a scan would reveal the most stable spatial arrangements of the phenyl and benzoyl groups relative to the diketone chain.

Synthesis and Characterization of Derivates and Analogs of 1,4 Hexanedione, 3 Benzoyl 1 Phenyl

Synthesis and Properties of Phenyl- and Benzoyl-Substituted Pentanediones and Hexanediones

The synthesis of 1,4-diketones featuring phenyl and benzoyl substituents is a cornerstone of modern organic synthesis, providing access to key intermediates for more complex molecules. These dicarbonyl compounds are typically prepared through various condensation and addition reactions, with their properties being significantly influenced by the nature and position of the aromatic substituents.

Specific Examples and Synthetic Routes for Related 1,4-Diketones

A notable method for the synthesis of 1,4-diketones is the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a thiazolium salt. This reaction is particularly useful for creating asymmetric diketones. For instance, the reaction of various aldehydes with methyl vinyl ketone can yield a range of 1,4-diketones.

Another versatile approach is the acid-catalyzed condensation of acetophenone (B1666503) with benzaldehyde, which initially forms a chalcone (B49325) (an α,β-unsaturated ketone). mdpi.com This intermediate can then undergo further reactions to yield more complex diketone structures or their heterocyclic derivatives. mdpi.com

Below is a table summarizing synthetic routes to related 1,4-diketones:

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Yield (%) |

| Acetophenone | Benzaldehyde | LiOH·H₂O, EtOH | Chalcone Intermediate | - |

| Aldehyde | Methyl Vinyl Ketone | Thiazolium salt, TEA | 1,4-Diketone | 71-96 |

This table presents data for the synthesis of related 1,4-diketone structures, not specifically 1,4-Hexanedione, 3-benzoyl-1-phenyl-, for which direct synthetic data is not available.

Investigation of Trifluoromethyl-Substituted Diketones as Comparative Models

The introduction of trifluoromethyl (CF₃) groups into organic molecules can significantly alter their electronic properties, lipophilicity, and metabolic stability. In the context of diketones, trifluoromethyl-substituted analogs serve as important comparative models to understand the influence of strong electron-withdrawing groups on reactivity and subsequent derivatization.

For example, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles has been achieved through a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com This reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination to yield the desired trifluoromethylated pyrazole (B372694) derivatives in moderate to excellent yields. mdpi.com The presence of the CF₃ group in the diketone precursor influences the regioselectivity of the cyclization reaction.

Heterocyclic Derivatives Incorporating Benzoyl/Phenyl-Diketone Motifs

The reactivity of the 1,4-dicarbonyl moiety in benzoyl- and phenyl-substituted diketones makes them ideal starting materials for the synthesis of a wide variety of heterocyclic compounds. The two carbonyl groups can react with dinucleophiles to form five- or six-membered rings.

Pyrroles, Furans, Pyrazoles, and Pyridones Derived from Diketone Reactivity

The Paal-Knorr synthesis is a classical and widely used method for the preparation of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. uctm.eduresearchgate.net

Pyrroles: Reaction of a 1,4-diketone with a primary amine or ammonia (B1221849) yields a pyrrole (B145914). For example, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been synthesized in a one-pot reaction starting from acetophenone and benzaldehyde, with an intermediate chalcone reacting with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions to form the pyrrole ring. mdpi.com

Furans: Acid-catalyzed dehydration of 1,4-diketones leads to the formation of furans. The synthesis of 3-benzoyl-4-benzylfurans, which are structurally related to furolignans, has been achieved through a Friedel-Crafts reaction. nih.gov

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a standard method for pyrazole synthesis. youtube.com For instance, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized by the cyclization of hydrazones using the Vilsmeier-Haack reaction. semanticscholar.org

Pyridones: Substituted 2-pyridones can be synthesized through multi-component reactions. For example, a one-pot, four-component condensation of ethyl cyanoacetate, a ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) can provide access to 3-cyano-2-pyridones. researchgate.net

Synthesis and Characterization of Triazole Derivatives with Benzoyl-Phenyl Substitution

Triazoles are another important class of heterocycles that can be synthesized from precursors bearing benzoyl and phenyl groups. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of 1,2,3-triazoles. frontiersin.org For example, a series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole with an amide linker has been synthesized using this method. nih.gov

Other Chemically Modified Analogs and Novel Synthetic Routes

Research into the synthesis of diketones and their heterocyclic derivatives is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. "One-pot" multicomponent reactions are gaining prominence as they allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and saving time. researchgate.net

For example, a versatile three-component reaction between 3-cyano-4-styrylcoumarins, 1,3-indandione, and aliphatic alcohols has been described for the synthesis of multifunctionalized benzocoumarins bearing an amine and a substituted benzoyl scaffold. researchgate.net Such innovative approaches hold promise for the future synthesis of novel analogs of complex diketones and their derivatives.

Mechanistic Insights into Key Reactions and Tautomerism of Diketones

Detailed Mechanisms of Electrochemical Carbon-Carbon Bond Formation in Diketone Synthesis

The electrochemical synthesis of diketones, particularly 1,4-diketones, represents a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. thermofisher.com Mechanistically, these reactions frequently proceed through radical intermediates, allowing for novel carbon-carbon bond formations.

One prominent electrochemical approach involves the radical reaction between enol acetates and 1,3-diketones. thermofisher.com This method operates under catalyst- and oxidant-free conditions. A plausible mechanism for this transformation begins with the oxidation of the enol acetate (B1210297) at the anode, resulting in the loss of an electron to form a cationic radical intermediate. Concurrently, the 1,3-diketone is also oxidized at the anode to its corresponding cationic radical. This is followed by the loss of a proton to generate a neutral radical intermediate. The crucial carbon-carbon bond is then formed through the coupling of the enol acetate-derived cationic radical and the 1,3-diketone-derived neutral radical. This coupling yields a cationic intermediate which, through subsequent steps, leads to the final 1,4-diketone product. thermofisher.com

Another electrochemical strategy for synthesizing 1,4-diketones involves the oxidative decarboxylation of malonic acid derivatives. A proposed mechanism for this process begins with the electrochemical oxidation of the malonic acid derivative, which leads to decarboxylation and the formation of an enolate radical cation. This intermediate can then be trapped by a suitable Michael acceptor. The reaction proceeds through a series of electron and proton transfer steps to ultimately yield the 1,4-diketone. This method has been successfully applied to the total synthesis of natural products like cis-jasmone.

A further example of electrochemical C-C bond formation is seen in the stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes. This process involves a three-component coupling of sulfoxonium ylides, alkynes, and water. researchgate.net The proposed mechanism, supported by cyclic voltammetry and density functional theory (DFT) studies, showcases the intricate control achievable through electrochemical methods. researchgate.net

The following table summarizes key aspects of a representative electrochemical synthesis of 1,4-diketones:

| Feature | Description |

| Reaction Type | Electrochemical Radical Reaction |

| Reactants | Enol Acetate and 1,3-Diketone |

| Key Intermediates | Cationic Radicals, Neutral Radicals |

| Bond Formation | Coupling of Radical Intermediates |

| Conditions | Undivided cell, Platinum cathode, Constant current |

| Advantages | Catalyst-free, Oxidant-free, Environmentally friendly |

This table illustrates the general features of the electrochemical synthesis of 1,4-diketones from enol acetates and 1,3-diketones.

Mechanistic Pathways and Stereoselectivity in Enzymatic Diketone Reactions

Enzymes offer remarkable chemo-, regio-, and stereoselectivity in reactions involving diketones. These biocatalytic transformations are crucial in metabolic pathways and are increasingly harnessed for synthetic organic chemistry. The mechanistic pathways are diverse, ranging from hydrolysis and cleavage to highly stereoselective reductions.

One major class of enzymes acting on diketones are hydrolases. For instance, fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate. acs.org The mechanism involves a catalytic His/Asp dyad that activates a water molecule. A divalent metal ion, such as calcium, chelates the enol form of the substrate and helps to position the activated water for a nucleophilic attack on a carbonyl carbon. acs.org In a different example, 6-oxocamphor hydrolase, a member of the crotonase superfamily, also utilizes a His/Asp dyad to activate water for nucleophilic attack. This enzyme can desymmetrize symmetrical substrates by attacking one prochiral face of the diketone. acs.org Another mechanistic paradigm is observed with oxidized poly(vinyl alcohol) hydrolase (OPH), which employs a serine-triad mechanism to cleave nonane-4,6-dione. acs.org

The stereoselectivity of enzymatic diketone reactions is particularly evident in reductions catalyzed by alcohol dehydrogenases (ADHs). These enzymes can reduce prochiral 1,4-diketones to the corresponding diols with high stereocontrol, potentially forming up to four possible diastereoisomers. researchgate.net However, by selecting the appropriate enzyme, specific stereoisomers can be obtained in high yield and diastereomeric excess. For example, ADHs from various microbial sources like Ralstonia sp., Lactobacillus brevis, and Thermoanaerobacter ethanolicus have shown high activity and stereoselectivity in the reduction of 1,4-diaryl-1,4-diones to the corresponding anti-diols. researchgate.netmasterorganicchemistry.com The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the diketone substrate and the hydride donor (typically NADPH or NADH) are oriented during the hydride transfer step. fiveable.me For instance, the facial stereospecificity of secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus for hydride transfer has been determined to be re-specific. cdnsciencepub.com

The table below provides examples of enzymes that catalyze reactions with diketones, highlighting their mechanistic class and the nature of the transformation.

| Enzyme | Substrate Example | Mechanistic Class | Reaction Type |

| Fumarylacetoacetate Hydrolase | Fumarylacetoacetate | Hydrolase (His/Asp dyad) | C-C Bond Cleavage |

| 6-Oxocamphor Hydrolase | Cyclic β-diketones | Hydrolase (Crotonase superfamily) | Asymmetric C-C Bond Cleavage |

| Oxidized PVA Hydrolase (OPH) | Nonane-4,6-dione | Hydrolase (Serine triad) | C-C Bond Cleavage |

| Alcohol Dehydrogenase (e.g., from Ralstonia sp.) | 1,4-Diphenylbutane-1,4-dione | Oxidoreductase | Stereoselective Reduction |

| Diketone-cleaving enzyme (Dke1) | Acetylacetone | Dioxygenase | C-C Bond Cleavage |

This table showcases the diversity of enzymatic transformations involving diketones.

Proton Transfer Dynamics and Kinetics in Keto-Enol Tautomeric Equilibria

Keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry, and for diketones, this equilibrium is often significantly shifted towards the enol form due to stabilization through conjugation and intramolecular hydrogen bonding. muni.czresearchgate.net The dynamics of the proton transfer involved in this tautomerization are not a simple intramolecular 1,3-hydrogen shift, as this has a high activation energy. Instead, in solution, the process is mediated by solvent molecules and can be catalyzed by acids or bases. researchgate.netmdpi.com

The interconversion between the keto and enol forms involves discrete proton transfer steps. muni.cz In aqueous solution, in the absence of other catalysts, water molecules act as both proton donors and acceptors. mdpi.com

Acid-catalyzed enolization: The carbonyl oxygen is first protonated by an acid (e.g., H₃O⁺). Subsequently, a base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of the enol. muni.cz

Base-catalyzed enolization: A base removes a proton from the α-carbon to form an enolate ion. This is followed by the protonation of the enolate oxygen by an acid (e.g., H₂O) to yield the enol. muni.cz

The kinetics of these proton transfers can be studied using techniques such as flash photolysis and NMR spectroscopy. thermofisher.commdpi.com Proton transfer between enolates and protons can occur at near-diffusion-controlled rates. The rate of tautomerization is highly dependent on the solvent, temperature, and the presence of catalysts. For example, the first-order rate constant for the conversion of the enol to the keto form for a diketone with two 2-thienyl substituents was determined to be 3.1 x 10⁻⁵ s⁻¹, while replacing one thienyl group with a phenyl group decreased the rate constant to 2.6 x 10⁻⁶ s⁻¹.

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq = [enol]/[keto]. For many β-diketones, the enol form is predominant. The stability of the enol tautomer is influenced by factors such as intramolecular hydrogen bonding, conjugation, and the electronic nature of the substituents. researchgate.net

The following table presents data on the keto-enol equilibrium for selected dicarbonyl compounds.

| Compound | Solvent | Temperature (°C) | % Enol | Keq ([enol]/[keto]) |

| Ethyl acetoacetate | Neat | 32 | 9.9% | 0.0992 |

| Acetoacetic acid | CCl₄ | Not specified | 49% | ~0.96 |

| Acetoacetic acid | D₂O | Not specified | <2% | <0.02 |

| 2,4-Pentanedione | Neat | Not specified | 85% | ~5.67 |

This table demonstrates the influence of structure and solvent on the keto-enol equilibrium. thermofisher.communi.cz

Mechanistic Understanding of Diketone-Based Catalytic Processes

Diketones, particularly β-diketones, play a significant role in catalysis, primarily as ligands that form stable complexes with a wide range of metal ions. These metal-diketonate complexes are employed as catalysts in various organic transformations, including polymerization, oxidation, and epoxidation reactions. The mechanistic understanding of these processes involves considering the electronic and steric effects of the diketone ligand on the metal center's catalytic activity.

The ability of β-diketones to exist in a keto-enol equilibrium is central to their function as ligands. The enolate form acts as a bidentate, monoanionic ligand, forming a stable six-membered chelate ring with the metal ion. The substituents on the diketone backbone can significantly influence the properties of the resulting metal complex and, consequently, its catalytic performance. Electron-withdrawing or electron-donating groups on the diketone can alter the Lewis acidity of the metal center, thereby tuning its reactivity. For example, in the substitution of a cyclooctadiene ligand in rhodium(I) β-diketonate complexes, the reaction rate was found to be dependent on the electronic structure of the β-diketone, with more electronegative substituents leading to higher reactivity.

A key mechanistic aspect in the formation of these catalytically active complexes is the deprotonation of the diketone. Metal ions themselves can catalyze this deprotonation. A proposed mechanism suggests that the metal ion coordinates to the diketone, which increases the acidity of the α-proton and facilitates its removal. mdpi.com For instance, a significant catalytic effect on the rate of ionization of the keto tautomer of several β-diketones was observed during complex formation with metals like iron(III), copper(II), and cobalt(II). mdpi.com In the case of Cu²⁺, the enhanced rate of proton removal from the ligand may be rationalized by the relatively large reduction potential of this metal ion. mdpi.com

Once formed, the metal-diketonate complex can catalyze reactions through various pathways. In oxidation reactions, the metal center can cycle between different oxidation states, facilitating electron transfer processes. The diketone ligand can stabilize these different oxidation states and provide a specific coordination environment that directs the stereochemical outcome of the reaction. In polymerization catalysis, the metal-diketonate complex can act as a precursor to the active catalytic species, with the diketone ligand influencing the initiation and propagation steps of the polymerization process.

| Catalyst Type | Diketone Role | Example Reaction | Mechanistic Feature |

| Metal β-diketonate complexes (e.g., with Fe, Co, Ni) | Bidentate Ligand | Olefin Oxidation | Metal center redox cycling, ligand stabilizes oxidation states |

| Rhodium(I) β-diketonate complexes | Ancillary Ligand | Ligand Substitution | Electronic effects of diketone substituents modulate reactivity |

| Rare earth β-diketonate complexes | Catalyst Component | Polymerization | Influences stereoregularity and catalytic rate |

| Copper(II) with β-diketones | Catalyst for Ligand Deprotonation | Complex Formation | Metal ion coordination enhances ligand acidity |

This table summarizes the roles and mechanistic features of diketones in various catalytic systems.

Advanced Applications and Research Frontiers Involving 1,4 Hexanedione, 3 Benzoyl 1 Phenyl Motifs

Rational Design of Complex Molecular Architectures Using 1,4-Diketones as Key Intermediates

The 1,4-dicarbonyl moiety is a foundational building block in organic synthesis, primarily due to its capacity to undergo cyclization reactions to form various five-membered heterocyclic compounds. researchgate.netnih.govacs.org This reactivity is central to the rational design of complex molecules, including many natural products and pharmaceutically active substances. nih.govacs.org

The most prominent synthetic application of 1,4-diketones is the Paal-Knorr synthesis, a method that has been a cornerstone of heterocyclic chemistry for over a century. researchgate.netwikipedia.org This reaction allows for the creation of substituted furans, pyrroles, and thiophenes from a 1,4-diketone precursor. wikipedia.orguomustansiriyah.edu.iq The specific heterocycle formed is determined by the reagent used for the cyclization and dehydration steps.

Furan (B31954) Synthesis: In the presence of an acid catalyst, the 1,4-diketone undergoes intramolecular cyclization. One carbonyl group is protonated, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to form the stable aromatic furan ring. wikipedia.orguomustansiriyah.edu.iq

Pyrrole (B145914) Synthesis: When a 1,4-diketone is heated with ammonia (B1221849) or a primary amine, a pyrrole is formed. researchgate.netuomustansiriyah.edu.iq The nitrogen from the amine is incorporated into the ring, providing a direct route to N-substituted pyrroles, which are common in biologically active molecules. researchgate.net

Thiophene Synthesis: Thiophenes can be synthesized by reacting the 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orguomustansiriyah.edu.iq

The substituents on the original diketone, such as the phenyl and benzoyl groups in 1,4-Hexanedione, 3-benzoyl-1-phenyl-, are carried through the reaction, allowing for the precise construction of highly functionalized heterocyclic products. mdpi.com Beyond the Paal-Knorr reaction, 1,4-diketones are valuable intermediates in other synthetic strategies, including aldol (B89426) condensations to form cyclopentenones and as precursors in various carbon-carbon bond-forming reactions. uomustansiriyah.edu.iqorganic-chemistry.org The Stetter reaction, for instance, represents a key method for synthesizing 1,4-diketones themselves from aldehydes and α,β-unsaturated ketones, further highlighting their accessibility and importance in multistep syntheses. nih.govacs.org

Table 1: Paal-Knorr Synthesis Outcomes for a Generic 1,4-Diketone

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Acid (e.g., H₂SO₄, p-TsOH) | Furan | Acid-catalyzed cyclization/dehydration |

| Ammonia (NH₃) or Primary Amine (R-NH₂) | Pyrrole | Condensation/cyclization |

Development and Optimization of Ligands for Transition Metal-Catalyzed Organic Reactions

Diketone structures are fundamental in coordination chemistry and catalysis, where they serve as versatile ligands for a wide array of transition metals. alfa-chemistry.com While β-diketones (1,3-diketones) are more commonly known for their strong chelation to form stable six-membered rings with metal ions, the 1,4-diketone motif also offers unique coordination possibilities. alfachemic.comicm.edu.pl The oxygen atoms of the carbonyl groups can act as Lewis bases, donating electron pairs to a metal center.

The development of ligands based on diketone scaffolds is a major area of research aimed at optimizing catalytic performance. hector-fellow-academy.de The properties of the resulting metal complex, and thus its catalytic activity, are directly influenced by the steric and electronic characteristics of the ligand. hector-fellow-academy.de

Electronic Tuning: The substituents on the diketone backbone significantly alter the electron density on the coordinating oxygen atoms. Electron-withdrawing groups (like the benzoyl group in the target molecule) can decrease the electron-donating ability of the ligand, which can make the metal center more electrophilic and potentially more reactive in certain catalytic cycles. Conversely, electron-donating groups enrich the metal center, which can be beneficial for other reaction types, such as oxidative addition.

Steric Tuning: Bulky substituents, such as the phenyl and benzoyl groups, create a specific three-dimensional environment around the metal center. This steric hindrance can control the approach of substrates, leading to enhanced selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions. hector-fellow-academy.de

The optimization process involves synthesizing a library of related diketone ligands with varied substituents and evaluating their performance in a target reaction. researchgate.netscholaris.ca This systematic approach allows researchers to establish structure-activity relationships and fine-tune the ligand for maximum efficiency, selectivity, and catalyst stability. researchgate.netacs.org Diketonate ligands have been successfully employed in catalysts for reactions including cross-coupling, C-H activation, and polymerization. alfa-chemistry.comuwa.edu.au

Advancements in Catalyst Design and Methodologies Utilizing Diketone Structures

The incorporation of diketone motifs into catalyst design has led to significant advancements in synthetic methodologies. nih.govmdpi.com Metal complexes featuring diketonate ligands are often valued for their stability, ease of synthesis, and tunable properties. alfachemic.comfigshare.com

One major area of advancement is in the field of polymerization. Rare earth metal complexes with β-diketonate ligands, for example, have been shown to be effective catalysts for polymer synthesis, offering high stereoregularity and rapid catalytic rates. alfachemic.com These catalysts can address challenges seen in traditional systems, such as long-chain branching in polyethylene (B3416737) synthesis. alfachemic.com

In organic synthesis, diketonate-metal complexes are used to catalyze a variety of transformations. Molybdenum(IV) complexes supported by β-diketonate ligands have been developed as highly active catalysts for allylic substitution reactions. nih.gov Similarly, iron(III) complexes with 1,3-diketonate ligands have been optimized for the Wacker-type oxidation of olefins to ketones. researchgate.net The design of these catalysts often focuses on creating a coordinatively unsaturated and reactive metal center by carefully selecting the diketone ligand and other components of the coordination sphere. nih.gov

Recent research also explores the use of diketones as reaction intermediates or organocatalysts themselves. mdpi.commdpi.com The unique electronic structure of the diketone moiety can be harnessed to facilitate reactions without a metal center. For example, the design of chiral bicyclic diketones has been a focus in the development of organocatalysts for stereoselective annulation reactions. mdpi.com These advancements highlight the versatility of the diketone structure, moving beyond its role as a simple ligand to being an integral component of the catalytic system itself. nih.gov

Table 2: Examples of Transition Metal-Diketone Catalysts and Their Applications

| Metal | Diketone Ligand Type | Catalyzed Reaction | Research Finding |

|---|---|---|---|

| Iron(III) | Tris(dibenzoylmethanato) | Wacker-type oxidation of olefins | Efficient oxidation at room temperature with phenylsilane (B129415) as an additive. researchgate.net |

| Molybdenum(IV) | Bis-β-diketonate | Allylic substitution | Strongly Lewis acidic complexes are highly active catalysts for the substitution of allylic alcohols. nih.gov |

| Rare Earth Metals | Acetylacetone-based | Polymerization | Catalysts exhibit high stereoregularity and faster catalytic rates in polymer synthesis. alfachemic.com |

Conclusion and Future Directions in the Research of 1,4 Hexanedione, 3 Benzoyl 1 Phenyl Chemistry

Synthesis of Current Academic Understanding and Research Achievements

The study of diketones and triketones is a mature yet continually evolving field in organic chemistry. These compounds are highly valued as versatile synthetic intermediates. The presence of multiple carbonyl groups and active methylene (B1212753) protons provides numerous sites for reactivity, making them key building blocks for the synthesis of complex molecules, particularly heterocyclic compounds like pyrazoles and isoxazoles.

Key research achievements in the broader field include:

Classical and Modern Synthetic Methods: The Claisen condensation remains a fundamental method for synthesizing 1,3-dicarbonyl compounds. ijpras.commdpi.com Modern advancements have introduced a variety of catalytic systems, including metal-based and biocatalytic approaches, to improve yield, selectivity, and environmental sustainability. mdpi.com Methods for synthesizing 1,4-diketones, while distinct, are also well-established.

Tautomerism and Reactivity: Diketones exist in a dynamic equilibrium between keto and enol tautomers. Research has provided a deep understanding of how solvents, pH, and molecular structure influence this equilibrium, which in turn dictates the compound's reactivity. researchgate.net

Coordination Chemistry: The ability of β-diketones to act as bidentate ligands to form stable metal chelates is a cornerstone of coordination chemistry. These complexes have found applications in catalysis, materials science, and as analytical reagents.

Biological Applications: The β-triketone motif is a recognized pharmacophore. For instance, certain triketones are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to their development as commercial herbicides. nih.gov This demonstrates the successful translation of fundamental diketone chemistry into practical applications.

Identification of Remaining Challenges and Unresolved Questions in Diketone Chemistry

Despite significant progress, several challenges persist in the chemistry of complex diketones and triketones:

Selective Synthesis: The synthesis of unsymmetrical and highly substituted polyketones with precise control over the placement of functional groups remains a significant challenge. Achieving chemo- and regioselectivity during synthesis and subsequent reactions is often difficult due to the multiple reactive sites.

Stability and Isolation: Many complex triketones can be unstable and prone to rearrangement or decomposition, complicating their isolation and purification. researchgate.net Understanding and controlling these degradation pathways is an ongoing area of research.

"Click" Chemistry Applications: While the condensation of amines with β-triketones to form stable β,β'-diketoenamines shows promise as a "click" reaction for polymer diversification, expanding the scope and understanding the limits of this reactivity is an active area of investigation. nih.gov

Tautomeric Control: While the principles of keto-enol tautomerism are well-understood, precisely controlling the equilibrium to favor a specific tautomer for a desired downstream reaction remains a sophisticated challenge, often requiring complex catalyst design or specific reaction conditions.

Prospective Research Avenues for Novel Synthetic Pathways and Reactivity Patterns

Future research in diketone chemistry is poised to explore several exciting avenues, which could one day enable the synthesis of compounds like "1,4-Hexanedione, 3-benzoyl-1-phenyl-":

Catalytic C-C Bond Formation: The development of novel transition-metal-catalyzed cross-coupling reactions to form diketones and triketones from more readily available precursors is a major goal. mdpi.com This could involve innovative C-H activation or decarboxylative coupling strategies.

Photochemical and Electrochemical Methods: Utilizing light or electricity to drive the synthesis and reactions of diketones offers pathways to unique reactivity patterns not accessible through traditional thermal methods. These techniques could provide milder reaction conditions and novel selectivities.

Flow Chemistry: Implementing continuous flow processes for the synthesis of potentially unstable diketone intermediates could allow for their in-situ generation and immediate use in subsequent reaction steps, overcoming challenges related to stability and isolation.

Biocatalysis: Expanding the toolkit of enzymes that can catalyze the formation of C-C bonds will be crucial. Engineering enzymes to create complex, chiral polyketone structures with high precision is a long-term goal with significant potential. mdpi.com

Potential for Rational Design of Compounds with Desired Structural and Chemical Properties

The rational design of novel diketone and triketone structures is a key area for future applications. By leveraging computational chemistry and a deep understanding of structure-activity relationships, researchers can target the synthesis of molecules with specific properties.

Medicinal Chemistry: As seen with HPPD inhibitors, the diketone motif can be incorporated into new drug candidates. nih.gov Computational docking studies can predict the binding of novel diketones to enzyme active sites, guiding the synthesis of more potent and selective inhibitors. nih.gov

Materials Science: The properties of metal-diketonate complexes can be fine-tuned by modifying the diketone ligand. This allows for the rational design of materials with specific optical, magnetic, or catalytic properties. For example, designing ligands that promote self-assembly into ordered supramolecular structures is a promising direction.

Polymer Chemistry: The use of triketones as reactive handles for post-polymerization modification opens the door to designing advanced materials. nih.gov By rationally designing the diketone structure, chemists can control the properties of dynamic covalent networks, creating self-healing or adaptable materials.

While "1,4-Hexanedione, 3-benzoyl-1-phenyl-" remains a theoretical structure without a presence in the current scientific literature, the principles governing the broader class of diketones and triketones provide a clear roadmap for future research. Advances in synthetic methodology, reactivity control, and computational design will undoubtedly lead to the creation of countless new and valuable polycarbonyl compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.